

USP15's Crucial Role in the DNA Damage Response: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ubiquitin-Specific Protease 15 (USP15), a deubiquitinating enzyme (DUB), has emerged as a critical regulator in the intricate network of the DNA Damage Response (DDR). Its function is pivotal for maintaining genomic integrity, and its dysregulation is implicated in tumorigenesis. This document provides an in-depth analysis of USP15's involvement in DNA damage repair, focusing on its role in Homologous Recombination (HR) and the stabilization of key DDR proteins. We detail the molecular mechanisms, present quantitative data from key experiments, outline relevant experimental protocols, and visualize the signaling pathways, offering a comprehensive resource for researchers and drug development professionals exploring novel cancer therapeutics.

Introduction: The DNA Damage Response and the Role of Ubiquitination

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Cells have evolved two primary pathways to repair DSBs: the error-prone Non-Homologous End Joining (NHEJ) and the high-fidelity Homologous Recombination (HR) pathway.[1] The choice between these pathways is tightly regulated and crucial for maintaining genomic stability. Post-translational modifications, particularly ubiquitination and deubiquitination, are essential for the orchestration of the DDR, controlling protein stability, localization, and activity.[2][3]



Deubiquitinating enzymes (DUBs) reverse the ubiquitination process, providing a critical layer of regulatory control. USP15 is a member of the largest subfamily of cysteine protease DUBs and has been identified as a key player in the DDR.[1]

Core Mechanism I: USP15 as a Key Regulator of Homologous Recombination

Recent evidence has firmly established USP15 as a vital component of the HR repair pathway. [1][2] Its primary function in this context is to ensure the proper retention of the BRCA1/BARD1 complex at the sites of DNA damage, a critical step for initiating DNA end resection and subsequent repair.[1][4]

Signaling Pathway and Molecular Interactions

Upon the induction of a DSB, the apical DDR kinase Ataxia-Telangiectasia Mutated (ATM) is activated.[2] This initiates a signaling cascade leading to the recruitment of USP15 to the damage site. The key steps are as follows:

- Recruitment by MDC1: The Mediator of DNA Damage Checkpoint 1 (MDC1) protein is an early responder to DSBs. USP15 is recruited to these sites through a direct interaction with MDC1.[1][4]
- ATM-Dependent Phosphorylation: This recruitment is contingent upon the phosphorylation of USP15 at serine 678 (S678) by ATM.[1][2] Mutations preventing this phosphorylation (e.g., S678A) abrogate USP15's ability to localize to DSBs and perform its function in HR.[1]
- Deubiquitination of BARD1: Once at the DSB, USP15's deubiquitinase activity targets the BRCA1-Associated RING Domain 1 (BARD1) protein. Specifically, USP15 deubiquitinates the BRCT domain of BARD1.[1][5]
- Enhanced BARD1-HP1y Interaction: The deubiquitination of BARD1 by USP15 promotes its interaction with Heterochromatin Protein 1 gamma (HP1y).[1][4]
- BRCA1/BARD1 Retention: This enhanced interaction is crucial for the stable retention of the entire BRCA1/BARD1 heterodimer at the DSB site during later stages of the repair process.
 [1]



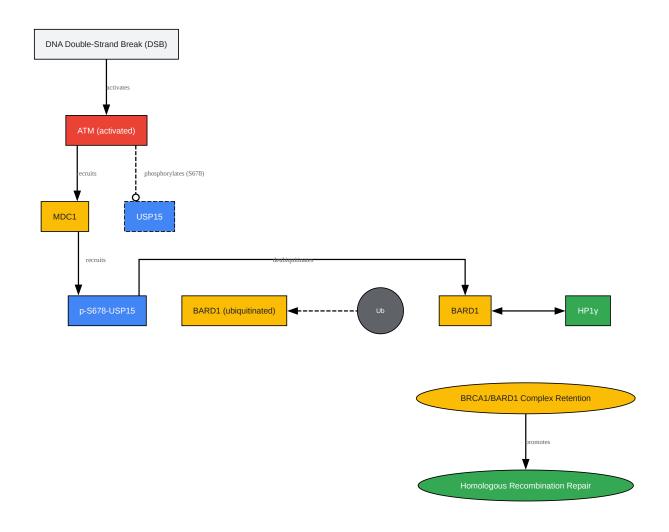




• Promotion of HR: By ensuring the sustained presence of BRCA1/BARD1, USP15 facilitates DNA end resection and promotes efficient HR repair.[1]

Depletion of USP15 does not affect the recruitment of upstream factors like yH2AX, MDC1, or RNF8, but specifically impairs the accumulation of downstream effectors such as BARD1, BRCA1, RPA, and RAD51 at damage sites.[1]





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Caption: USP15 signaling pathway in Homologous Recombination.



Quantitative Data: USP15 Depletion Impairs HR and Sensitizes Cells to PARP Inhibitors

The functional consequences of USP15 loss have been quantified through various cellular assays. Depletion of USP15 leads to a significant defect in HR, which in turn creates a synthetic lethal relationship with the inhibition of Poly-(ADP-ribose) polymerase (PARP).

Experimental Readout	Control Cells	USP15-KO Cells	Fold Change/Effect	Citation
HR Efficiency (DR-GFP Assay)	Normalized to 100%	~40-50%	~2-fold decrease	[1][4]
NHEJ Efficiency (EJ5-GFP Assay)	Normalized to 100%	~120%	Minor increase	[1][4]
yH2AX Foci (24h post-IR)	Baseline levels	Sustained high levels	Defective repair	[1]
RAD51 Foci Formation (post- IR)	Robust formation	Compromised accumulation	Impaired HR initiation	[1]
Sensitivity to PARP Inhibitor (AZD2281)	Less sensitive	Hypersensitive	Increased cell killing	[1]
Spontaneous 53BP1 Foci	Low	Significantly increased	Increased genomic stress	[6]
Spontaneous Micronuclei	Low	Significantly increased	Increased genomic instability	[6]

Core Mechanism II: USP15 Stabilizes ATM via K48-Linked Deubiquitination

Beyond its role downstream of ATM, USP15 also acts as a crucial upstream regulator by directly controlling the stability of the ATM protein itself. This positions USP15 as a master



regulator of the DSB response, influencing both the core sensor kinase and downstream effector pathways.

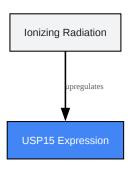
Signaling Pathway and Molecular Interactions

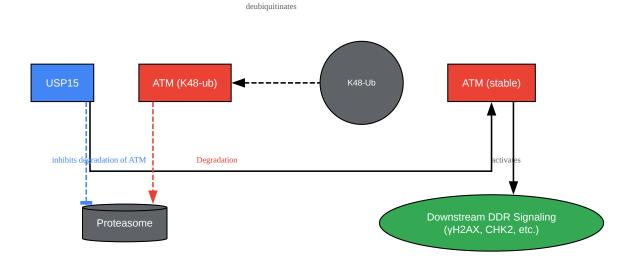
In response to radiation-induced DNA damage, USP15 expression is upregulated.[7][8] USP15 then directly interacts with and stabilizes ATM.

- Direct Interaction: USP15 physically binds to ATM. This interaction has been confirmed through co-immunoprecipitation and proximity ligation assays.[7]
- K48-Linked Deubiquitination: USP15 specifically removes K48-linked ubiquitin chains from ATM.[7][8] K48-linked ubiquitination is a canonical signal for proteasomal degradation.[9]
- ATM Stabilization: By removing the degradation signal, USP15 protects ATM from being broken down by the proteasome, thereby increasing its cellular abundance and ensuring a robust and sustained DDR.[7]
- Amplified DDR Signaling: Stabilized ATM can then phosphorylate its numerous downstream targets (e.g., H2AX, CHK2, and USP15 itself) to fully activate cell cycle checkpoints and DNA repair.[7][10]

Pharmacological inhibition or genetic depletion of USP15 leads to reduced ATM levels, exacerbating DNA damage and tissue injury following radiation.[7][8]







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Caption: USP15-mediated stabilization of ATM.

Other Key Interactions of USP15 in Genome Integrity

- FUS: USP15 interacts with and stabilizes the DNA repair factor FUS (fused in sarcoma).
 Depletion of USP15 in leukemia cells reduces cytoplasmic FUS levels, linking USP15 to the DDR in the context of hematopoiesis.[6][11]
- PARP1: There is evidence suggesting that USP15 can interact with and deubiquitinate
 PARP1, thereby increasing its stability and promoting DNA repair and proliferation in certain



cancer cells.[12]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols for key experiments used to elucidate USP15's function.

Immunofluorescence (IF) for DNA Damage Foci

- Objective: To visualize the recruitment and retention of DDR proteins (e.g., yH2AX, 53BP1, RAD51) to sites of DSBs.
- · Methodology:
 - Seed cells (e.g., U2OS or HeLa) on glass coverslips.
 - Induce DNA damage (e.g., 2-10 Gy of ionizing radiation) and allow cells to recover for specified time points (e.g., 1, 8, 24 hours).
 - Fix cells with 4% paraformaldehyde for 15 minutes.
 - Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
 - Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
 - Incubate with primary antibodies (e.g., rabbit anti-γH2AX, mouse anti-53BP1) overnight at 4°C.
 - Wash three times with PBS.
 - Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
 - Counterstain nuclei with DAPI.
 - Mount coverslips onto slides and visualize using a fluorescence or confocal microscope.
 - Quantify by counting the number of foci per cell. A cell is typically scored as positive if it contains >10 foci.[6]



Co-Immunoprecipitation (Co-IP) and In Vivo Ubiquitination Assay

- Objective: To determine protein-protein interactions (e.g., USP15-BARD1, USP15-ATM) and assess the ubiquitination status of a target protein in vivo.
- Methodology:
 - Transfect HEK293T cells with expression vectors for tagged proteins (e.g., HA-USP15, Flag-BARD1, His-Ubiquitin).
 - For ubiquitination assays, treat cells with a proteasome inhibitor (e.g., 20 μM MG132) for
 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
 - Lyse cells in a non-denaturing lysis buffer (for Co-IP) or a denaturing buffer (1% SDS, for ubiquitination assays) to disrupt protein complexes.
 - For ubiquitination assays, dilute the denatured lysate 10-fold with non-denaturing buffer to renature proteins.
 - Incubate the lysate with an antibody against the protein of interest (e.g., anti-Flag) coupled to Protein A/G magnetic beads overnight at 4°C.
 - Wash the beads extensively to remove non-specific binders.
 - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
 - Analyze the eluates by Western blotting using antibodies against the interacting partner (for Co-IP) or against the ubiquitin tag (e.g., anti-His or anti-HA) to detect ubiquitinated species.[1]

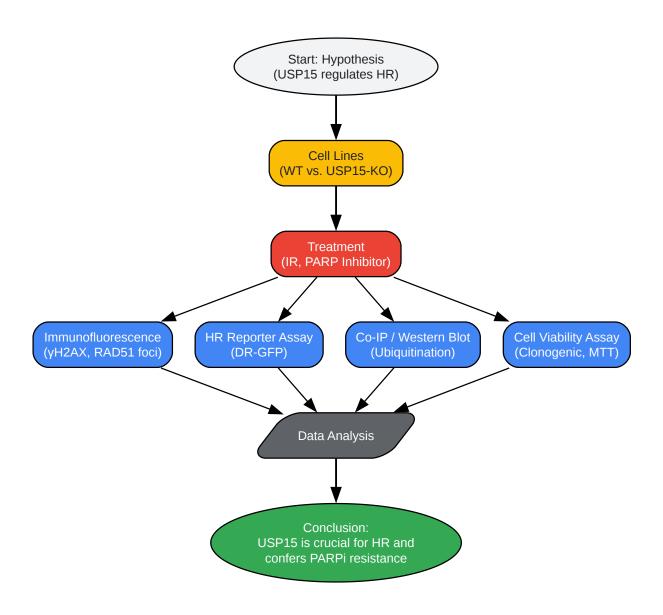
DR-GFP Homologous Recombination Reporter Assay

- Objective: To quantitatively measure the efficiency of HR in living cells.
- Methodology:



- Use a cell line (e.g., U2OS-DR-GFP) that has a stably integrated HR reporter cassette.
 The cassette contains a mutated GFP gene (SceGFP) and a downstream GFP donor fragment.
- Co-transfect the cells with an expression vector for the I-Scel endonuclease (to create a specific DSB in the reporter) and a control plasmid (e.g., mCherry to track transfection efficiency).
- In parallel, knockdown or knockout USP15 using siRNA or CRISPR-Cas9.
- After 48-72 hours, successful HR repair of the DSB using the donor template will reconstitute a functional GFP gene.
- Harvest the cells and analyze the percentage of GFP-positive cells within the transfected (mCherry-positive) population using flow cytometry.
- Normalize the HR efficiency of USP15-depleted cells to that of control cells.[1]





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Caption: General experimental workflow to study USP15 in DNA repair.

Clinical Significance and Therapeutic Implications

The critical role of USP15 in DNA repair has significant implications for cancer therapy.

 Biomarker for PARP Inhibitor Sensitivity: Cancers with deletions or inactivating mutations in USP15 exhibit HR defects.[1][13] These tumors may be susceptible to treatment with PARP inhibitors, expanding the utility of these drugs beyond just BRCA1/2-mutated cancers.[1][5]



Therefore, USP15 status could serve as a potential biomarker to stratify patients for PARP inhibitor therapy.

- Potential Drug Target: Conversely, in tumors with proficient HR, inhibiting USP15 could be a strategy to induce "BRCAness" and sensitize them to PARP inhibitors or other DNAdamaging agents. Developing small molecule inhibitors against USP15 is an active area of research for combination cancer therapies.
- Radiotherapy: The finding that USP15 stabilizes ATM suggests that inhibiting USP15 could also sensitize tumors to radiotherapy, which relies on inducing catastrophic DNA damage in cancer cells.[7]

Conclusion

USP15 is a multifaceted deubiquitinase that acts as a central node in the DNA damage response. It safeguards genomic stability through at least two critical mechanisms: promoting the retention of the BRCA1/BARD1 complex at DSBs to facilitate Homologous Recombination, and directly stabilizing the master DDR kinase ATM. Loss of USP15 function cripples the HR pathway, leading to genomic instability and creating a therapeutic vulnerability that can be exploited with agents like PARP inhibitors. A thorough understanding of these pathways is essential for developing novel biomarkers and therapeutic strategies aimed at targeting DNA repair pathways in cancer.

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